2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one
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Overview
Description
2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a hydroxyl group and a morpholinoethanone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Morpholinoethanone Attachment: The morpholinoethanone moiety can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with morpholine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and morpholinoethanone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
1-Morpholinoethanone: A compound with a morpholinoethanone moiety but lacking the piperidine ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one is unique due to the combination of the piperidine ring, hydroxyl group, and morpholinoethanone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(13-5-7-16-8-6-13)9-11(15)1-3-12-4-2-11/h12,15H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARZHDDZYUHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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